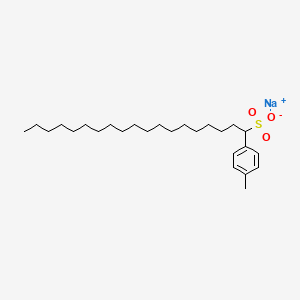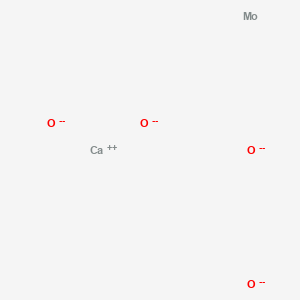
2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, which is known for its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The compound’s unique structure, which includes a chloro and dimethylphenylcarbamoyl group, makes it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenylboronic acids.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Suzuki–Miyaura coupling reaction to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid primarily involves its role as a boronic acid reagent. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various chemical reactions. The compound’s molecular targets include enzymes and receptors that contain diol groups, which can interact with the boronic acid moiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid compound that lacks the chloro and dimethylphenylcarbamoyl groups.
4-Chlorophenylboronic acid: Similar to 2-Chloro-5-(3,4-dimethylphenylcarbamoyl)phenylboronic acid but lacks the dimethylphenylcarbamoyl group.
3,4-Dimethylphenylboronic acid: Lacks the chloro and carbamoyl groups.
Uniqueness
This compound is unique due to its combination of functional groups, which provide it with distinct reactivity and selectivity in chemical reactions. The presence of the chloro and dimethylphenylcarbamoyl groups enhances its ability to participate in a variety of chemical transformations, making it a versatile reagent in synthetic chemistry.
Eigenschaften
CAS-Nummer |
1449134-31-9 |
|---|---|
Molekularformel |
C15H15BClNO3 |
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
[2-chloro-5-[(3,4-dimethylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BClNO3/c1-9-3-5-12(7-10(9)2)18-15(19)11-4-6-14(17)13(8-11)16(20)21/h3-8,20-21H,1-2H3,(H,18,19) |
InChI-Schlüssel |
PJUUEWCLGDEXAQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)C)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


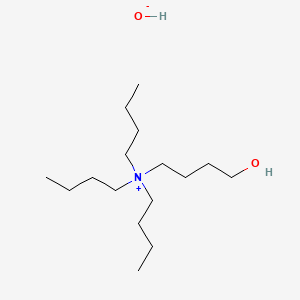

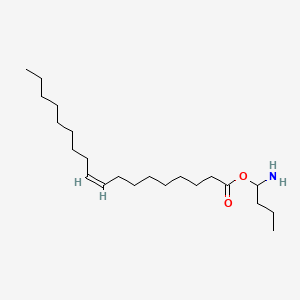

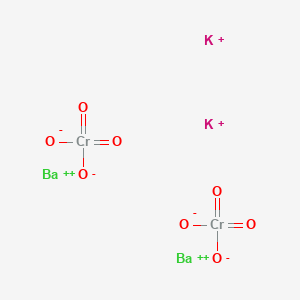
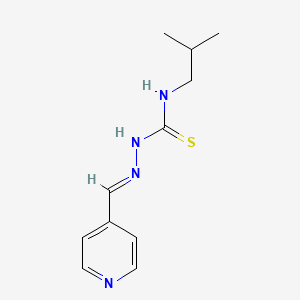
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)
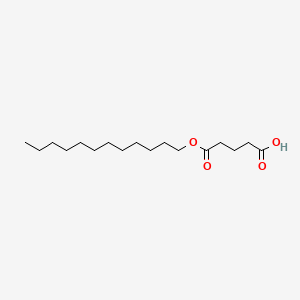
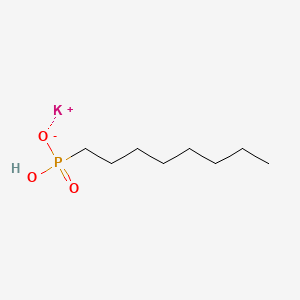
![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)
